molecular formula C12H19ClN2O B12632034 1-(3-Methoxyphenyl)homopiperazine monohydrochloride

1-(3-Methoxyphenyl)homopiperazine monohydrochloride

Cat. No.: B12632034
M. Wt: 242.74 g/mol
InChI Key: LDJBCBDGNKJWSG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)homopiperazine monohydrochloride is a heterocyclic organic compound featuring a seven-membered homopiperazine (1,4-diazepane) core substituted with a 3-methoxyphenyl group.

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

1-(3-methoxyphenyl)-1,4-diazepane;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-15-12-5-2-4-11(10-12)14-8-3-6-13-7-9-14;/h2,4-5,10,13H,3,6-9H2,1H3;1H

InChI Key

LDJBCBDGNKJWSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride typically involves the reaction of piperazine with 3-methoxyphenyl derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with 3-bromoanisole in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like ethanol or diethyl ether, and the product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)homopiperazine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(3-Methoxyphenyl)homopiperazine monohydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an inhibitor or modulator of certain biological pathways, depending on its binding affinity and specificity. For instance, it has been shown to inhibit the human α1β2γ2 GABAA receptor, which plays a crucial role in the central nervous system .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : Inferred as C${12}$H${17}$ClN$_2$O (homopiperazine core + 3-methoxyphenyl + HCl).
  • Purity : ≥98% (commercially available) .

Structural and Functional Differences

Table 1: Key Properties of 1-(3-Methoxyphenyl)homopiperazine Monohydrochloride and Analogues
Compound Name Core Structure Substituent (Position/Type) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
1-(3-Methoxyphenyl)homopiperazine·HCl Homopiperazine 3-Methoxy (meta) C${12}$H${17}$ClN$_2$O ~240.7 (inferred) Not reported Research reagent; kinase inhibitor analog
1-(3-Methoxyphenyl)piperazine·2HCl Piperazine 3-Methoxy (meta) C${11}$H${16}$N$_2$O·2HCl 265.2 Not reported Serotonin receptor studies
1-(4-Methoxyphenyl)piperazine·2HCl Piperazine 4-Methoxy (para) C${11}$H${16}$N$_2$O·2HCl 265.2 Not reported Neuropharmacology (5-HT receptor ligand)
1-(3-Chlorophenyl)piperazine·HCl (mCPP) Piperazine 3-Chloro (meta) C${10}$H${12}$ClN$_2$·HCl 196.68 210–214 (decomp.) Serotonin receptor agonist
Fasudil Monohydrochloride Homopiperazine 5-Isoquinolinesulfonyl C${14}$H${18}$ClN$3$O$3$S 343.83 250 (decomp.) RHO/ROCK kinase inhibitor
1-(4-Fluoro-3-methoxyphenyl)piperazine·HCl Piperazine 4-Fluoro, 3-Methoxy C${11}$H${14}$ClFN$_2$O 246.71 Not reported Structural analog for receptor selectivity studies

Key Observations

Core Structure Differences :
  • Homopiperazine vs. Piperazine :
    • Homopiperazine’s seven-membered ring increases conformational flexibility compared to piperazine’s six-membered ring. This flexibility may enhance binding to protein targets like kinases (e.g., Fasudil’s ROCK inhibition ).
    • Piperazine derivatives (e.g., mCPP) are more rigid, favoring interactions with neurotransmitter receptors (e.g., 5-HT receptors) .
Substituent Effects :
  • Position :
    • Meta-substituted compounds (e.g., 3-methoxy or 3-chloro) exhibit distinct electronic and steric profiles compared to para-substituted analogs. For example, mCPP (3-chloro) shows higher serotonin receptor affinity than para-substituted derivatives .
  • Functional Groups: Methoxy groups (–OCH$3$) enhance solubility via hydrogen bonding but reduce lipophilicity compared to chloro (–Cl) or trifluoromethyl (–CF$3$) groups . Fasudil’s 5-isoquinolinesulfonyl group enables potent kinase inhibition by targeting ATP-binding pockets .

Biological Activity

1-(3-Methoxyphenyl)homopiperazine monohydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

1-(3-Methoxyphenyl)homopiperazine monohydrochloride is characterized by its piperazine ring structure substituted with a methoxyphenyl group. This structural configuration is significant for its interaction with various neurotransmitter receptors, which plays a crucial role in its biological activity.

Neurotransmitter Receptor Interactions

Research indicates that derivatives of piperazine, including 1-(3-Methoxyphenyl)homopiperazine, exhibit various affinities for neurotransmitter receptors. For instance, studies have shown that related compounds can interact with serotonin (5-HT) receptors, dopamine receptors, and trace amine-associated receptors (TAARs). These interactions are critical for understanding the pharmacodynamics of the compound.

Table 1: Affinity of Piperazine Derivatives for Neurotransmitter Receptors

CompoundReceptor TypeBinding Affinity (Ki, nM)
1-(3-Methoxyphenyl)homopiperazine5-HT2ATBD
1-(3-Methoxyphenyl)homopiperazineD2TBD
1-(3-Methoxyphenyl)homopiperazineTAAR1TBD

Note: TBD indicates that specific binding affinity data needs to be determined through further studies.

Pharmacological Effects

The pharmacological profile of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride suggests potential applications in treating psychiatric disorders. Its activity as a TAAR1 agonist has been explored, indicating possible antipsychotic effects alongside a favorable safety profile due to low cytotoxicity observed in cell line studies.

Case Study: Antipsychotic Potential
A study conducted on related piperazine derivatives demonstrated their ability to modulate dopaminergic activity in animal models. The administration of these compounds resulted in significant behavioral changes indicative of antipsychotic effects, suggesting that 1-(3-Methoxyphenyl)homopiperazine may share similar properties.

The mechanisms underlying the biological activity of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride are primarily linked to its interaction with neurotransmitter systems. The compound's structural features allow it to engage with receptor sites effectively, influencing neurotransmitter release and receptor activation.

Monoamine Oxidase Inhibition

Preliminary studies suggest that this compound may exhibit monoamine oxidase (MAO) inhibitory activity. This mechanism could enhance the availability of monoamines such as serotonin and norepinephrine in the synaptic cleft, contributing to its potential antidepressant and anxiolytic effects.

Safety Profile

The safety profile of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride has been evaluated through cytotoxicity assays on Vero-76 cells. The results indicate that the compound possesses a high therapeutic index, which is promising for its development as a therapeutic agent.

Table 2: Cytotoxicity Data

CompoundCC50 (µM)Therapeutic Index (TI)
1-(3-Methoxyphenyl)homopiperazine>80High

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